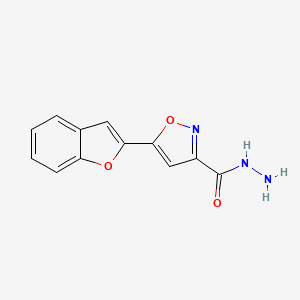![molecular formula C8H13N5O2 B12909158 tert-butyl (NE)-N-[amino(1,2,4-triazol-1-yl)methylidene]carbamate CAS No. 887407-15-0](/img/structure/B12909158.png)
tert-butyl (NE)-N-[amino(1,2,4-triazol-1-yl)methylidene]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl [amino(1H-1,2,4-triazol-1-yl)methylidene]carbamate: is a chemical compound known for its applications in click chemistry, particularly in the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This compound is recognized for its water solubility and biocompatibility, making it a valuable ligand in various chemical biology experiments .
Méthodes De Préparation
The synthesis of tert-Butyl [amino(1H-1,2,4-triazol-1-yl)methylidene]carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with amino(1H-1,2,4-triazol-1-yl)methylidene under controlled conditions. The reaction typically requires a catalyst and specific temperature settings to ensure the desired product is obtained . Industrial production methods often involve scaling up this synthesis process while maintaining the purity and yield of the compound .
Analyse Des Réactions Chimiques
tert-Butyl [amino(1H-1,2,4-triazol-1-yl)methylidene]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Click Chemistry: It is prominently used in CuAAC reactions, where it acts as a ligand to accelerate reaction rates and suppress cell cytotoxicity.
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts specific to the type of reaction being performed. The major products formed depend on the reaction conditions and the reagents used .
Applications De Recherche Scientifique
tert-Butyl [amino(1H-1,2,4-triazol-1-yl)methylidene]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in click chemistry reactions, facilitating the synthesis of complex molecules.
Biology: Its biocompatibility makes it suitable for bioconjugation experiments, where it helps in labeling biomolecules.
Medicine: It is used in the development of drug delivery systems and imaging agents due to its ability to form stable complexes with various biomolecules.
Industry: It finds applications in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl [amino(1H-1,2,4-triazol-1-yl)methylidene]carbamate involves its role as a ligand in CuAAC reactions. It coordinates with copper (I) ions, facilitating the cycloaddition of azides and alkynes to form triazoles. This reaction is highly efficient and selective, making it a valuable tool in chemical synthesis .
Comparaison Avec Des Composés Similaires
tert-Butyl [amino(1H-1,2,4-triazol-1-yl)methylidene]carbamate can be compared with other similar compounds such as:
The uniqueness of tert-Butyl [amino(1H-1,2,4-triazol-1-yl)methylidene]carbamate lies in its balance of water solubility, biocompatibility, and catalytic efficiency, making it a preferred choice in various applications .
Propriétés
Numéro CAS |
887407-15-0 |
|---|---|
Formule moléculaire |
C8H13N5O2 |
Poids moléculaire |
211.22 g/mol |
Nom IUPAC |
tert-butyl (NE)-N-[amino(1,2,4-triazol-1-yl)methylidene]carbamate |
InChI |
InChI=1S/C8H13N5O2/c1-8(2,3)15-7(14)12-6(9)13-5-10-4-11-13/h4-5H,1-3H3,(H2,9,12,14) |
Clé InChI |
SKSIGJGFRUKGOA-UHFFFAOYSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)/N=C(\N)/N1C=NC=N1 |
SMILES canonique |
CC(C)(C)OC(=O)N=C(N)N1C=NC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-4-[(E)-(2-phenylindol-3-ylidene)methyl]-1,3-oxazol-5-ol](/img/structure/B12909076.png)









![[1,3]Dioxolo[4,5-f][2,1]benzoxazole](/img/structure/B12909133.png)

![N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12909147.png)
![2-(Dibenzo[b,d]furan-4-yloxy)-2-methylpentanoic acid](/img/structure/B12909169.png)
